molecular formula C22H22ClN5O4 B2743243 2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538364-59-9

2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2743243
CAS No.: 538364-59-9
M. Wt: 455.9
InChI Key: TUWBVZRXSHIKPP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5O4 and its molecular weight is 455.9. The purity is usually 95%.
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Biological Activity

The compound 2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound through various studies and findings, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C22H22ClN5O4
  • Molecular Weight : 455.9 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate hydrazine derivatives and diketones or ketoesters. The process may utilize various reaction conditions to facilitate the formation of the triazolopyrimidine core. Microwave-assisted synthesis has been explored to enhance efficiency and yield .

Antitumor Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. For instance:

  • Mechanism : The compound induces apoptosis in cancer cells through mitochondrial depolarization and reactive oxygen species (ROS) generation. It activates caspase-3 and PARP cleavage .
  • Cell Lines Tested : Notable activity was observed in HeLa and Jurkat cell lines where treated cells were arrested in the G2/M phase of the cell cycle .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Activity Spectrum : It demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
  • Structure-Activity Relationship : The presence of trimethoxyphenyl groups enhances its antibacterial efficacy compared to other triazole derivatives .

Enzyme Inhibition

This compound acts as an inhibitor for several key enzymes:

  • Topoisomerases : It inhibits topoisomerase activity essential for DNA replication and transcription processes .
  • Kinase Inhibition : Similar compounds have shown inhibition of c-Met and VEGFR-2 kinases, suggesting potential applications in cancer therapy .

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of triazole derivatives against various cancer cell lines. The tested compounds exhibited IC50 values comparable to established chemotherapeutics .
  • In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates and improved survival rates compared to controls .

Comparative Analysis

A comparison with related compounds highlights the unique biological profile of this triazolopyrimidine derivative:

Compound TypeBiological ActivityNotable Features
Pyrazolo[3,4-d]pyrimidinesAnticancerSimilar core structure but different substituents
1,2,4-Triazolo[1,5-a]pyridinesAntimicrobialExhibits diverse activities but lacks specific targeting seen in our compound
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesAntimicrobialKnown for pharmacological properties but less effective against certain cancers

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4/c1-11-18(20(24)29)19(13-9-16(31-3)17(32-4)10-15(13)30-2)28-22(25-11)26-21(27-28)12-7-5-6-8-14(12)23/h5-10,19H,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBVZRXSHIKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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